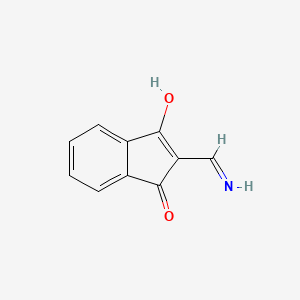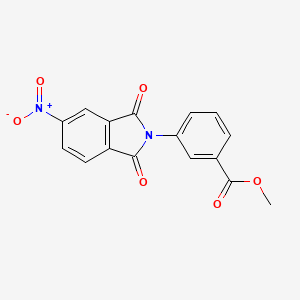![molecular formula C26H29N3O5S2 B11624960 N-[(1Z)-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide](/img/structure/B11624960.png)
N-[(1Z)-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1Z)-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes an imidazolidine ring, methoxyphenyl, and methylbenzenesulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Imidazolidine Ring: This step involves the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions to form the imidazolidine ring.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced to the phenyl ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidine ring or the sulfonyl groups, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, N-[(1Z)-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[(1Z)-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The imidazolidine ring and sulfonyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1Z)-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide: shares similarities with other sulfonamide-containing compounds and imidazolidine derivatives.
Ethyl acetoacetate: Another compound with a similar functional group, used widely in organic synthesis.
Dioxins and related compounds: These compounds share some structural similarities and are known for their toxicological effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C26H29N3O5S2 |
|---|---|
Molekulargewicht |
527.7 g/mol |
IUPAC-Name |
(NZ)-N-[1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H29N3O5S2/c1-19-5-13-24(14-6-19)35(30,31)27-21(3)28-17-18-29(26(28)22-9-11-23(34-4)12-10-22)36(32,33)25-15-7-20(2)8-16-25/h5-16,26H,17-18H2,1-4H3/b27-21- |
InChI-Schlüssel |
VPTRJBRZUFALGC-MEFGMAGPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\N2CCN(C2C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCN(C2C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-fluorophenyl)carbonyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11624879.png)

![(5Z)-2-(4-methylphenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11624893.png)

![Propan-2-yl 2-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B11624907.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624909.png)
![2-(benzylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624917.png)
![(4E)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11624927.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624932.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624938.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11624948.png)


![Benzyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11624954.png)
